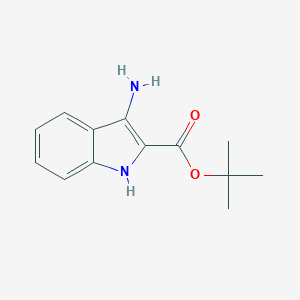
N-Methyl-N-(quinolin-6-ylmethyl)amine
描述
Synthesis Analysis
The synthesis of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives involves multistep chemical reactions, starting from quinoline precursors. For instance, Heiskell et al. (2005) reported the synthesis and characterization of alkyl and aryl‐(4‐methyl‐6‐nitro‐quinolin‐2‐yl)amines, showcasing a high-yield, three-step procedure that provides insights into the synthetic pathway that may be adapted for N-Methyl-N-(quinolin-6-ylmethyl)amine (Heiskell et al., 2005).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray crystallography and NMR spectroscopy, offering a detailed view of the molecular geometry and electronic structure. For example, studies on ethyl and cyclohexyl derivatives provide essential structural information that can be related to N-Methyl-N-(quinolin-6-ylmethyl)amine (Heiskell et al., 2005).
Chemical Reactions and Properties
N-Methyl-N-(quinolin-6-ylmethyl)amine participates in various chemical reactions, including coordination with metal ions, which has been explored for developing new ligands and complexes with potential applications in catalysis and material science. For instance, Kharlamova et al. (2019) synthesized N,N-Di(pyridin-2-yl)quinolin-6-amine, a related compound, demonstrating its coordination properties with different metal ions (Kharlamova et al., 2019).
Physical Properties Analysis
The physical properties of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are often influenced by the compound's molecular structure and substituents. Research in this area focuses on how these properties affect the compound's utility in various chemical processes and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the ability to participate in specific reactions, are fundamental to the utility of N-Methyl-N-(quinolin-6-ylmethyl)amine in synthetic organic chemistry. Studies like those conducted by Nayak et al. (2019) on the synthesis and antimicrobial studies of related compounds provide valuable insights into the chemical behavior and potential applications of N-Methyl-N-(quinolin-6-ylmethyl)amine derivatives (Nayak et al., 2019).
科学研究应用
Application 1: CO2-Driven N-Formylation/N-Methylation of Amines
- Summary of the Application: This research focuses on the use of C-scorpionate metal complexes for the N-formylation and N-methylation of amines using carbon dioxide as a carbon source .
- Methods of Application: The experiment involved various parameters including reaction time, temperature, solvent volume, presence of additives, and catalyst amount. These parameters were found to significantly impact the selectivity of the product .
- Results or Outcomes: The [NiCl 2 (tpm)]·3H 2 O complex exhibited good conversion at 80 °C, but its selectivity towards formamide decreased with prolonged reaction time. Increasing the amount of [NiCl 2 (tpm)]·3H 2 O changed the selectivity .
Application 2: CuH-Catalyzed Selective N-Methylation of Amines
- Summary of the Application: This research developed a highly efficient strategy for CuH-catalyzed N-methylation of aromatic and aliphatic amines using paraformaldehyde and polymethylhydrosiloxane (PMHS) under mild reaction conditions .
- Methods of Application: The reaction proceeded smoothly without additives to furnish the corresponding N-methylated products using cyclic-(alkyl)(amino)carbene (CAAC)CuH as a reaction intermediate .
- Results or Outcomes: The selective synthesis of N-methylamines or N,N-dimethyl-amines is significant because these compounds are widely applied in the synthesis of medicines, biomolecules, and dyes .
Application 3: Photocatalytic N-Alkylation of Functionalized Amines
- Summary of the Application: This research explores the use of photocatalytic methods for the N-alkylation of functionalized amines .
- Methods of Application: The experiment involved the use of alcohols in hexane or cyclopentyl methyl ether to produce predominantly secondary amines .
- Results or Outcomes: For the first time, photocatalytic methods have been successfully used with the presence of functionalized amines .
Application 4: Catalytic N-Methyl Amidation of Carboxylic Acids
- Summary of the Application: This research focuses on the N-methyl amidation of carboxylic acids under cooperative conditions. N-methyl amides are valuable building blocks in natural products and pharmaceutical science .
- Methods of Application: The experiment involved the use of DABCO/Fe3O4 cooperative catalysis. This protocol is operationally simple and compatible with a range of aliphatic and (hetero)aromatic acids .
- Results or Outcomes: The method yielded very good results (60–99%). Moreover, the Fe3O4 can be easily recovered and high efficiency is maintained for up to ten cycles .
Application 5: Monoselective N-Methylation of Amides, Indoles, and Related Structures
- Summary of the Application: This research reports the use of phenyl trimethylammonium iodide (PhMe3NI) as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds as well as for the N-methylation of indoles .
- Methods of Application: The method is characterized by a relatively broad substrate scope, including amides, N-heterocycles, and alcohols .
- Results or Outcomes: The method yielded high yields of ≤99%, high functional group tolerance, and especially the excellent monoselectivity for amides .
安全和危害
“N-Methyl-N-(quinolin-6-ylmethyl)amine” is considered hazardous. It can cause severe skin burns and eye damage. If swallowed, it can be harmful. It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
属性
IUPAC Name |
N-methyl-1-quinolin-6-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNTNDPIZNFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424358 | |
| Record name | N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(quinolin-6-ylmethyl)amine | |
CAS RN |
179873-36-0 | |
| Record name | N-Methyl-6-quinolinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-METHYL-N-(QUINOLIN-6-YLMETHYL)AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




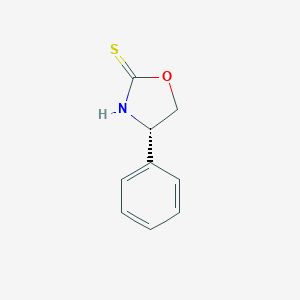
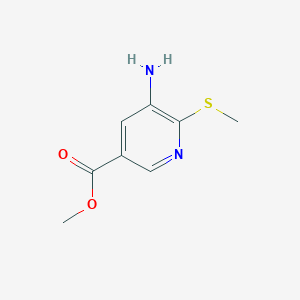

![Pyridine, 5-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B67163.png)
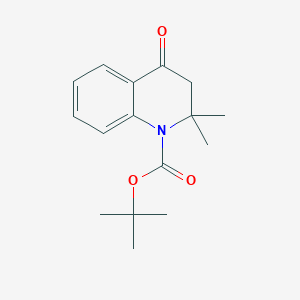
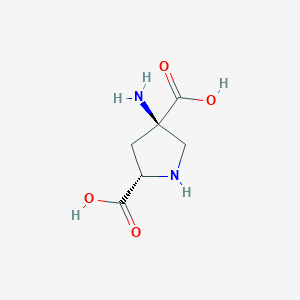
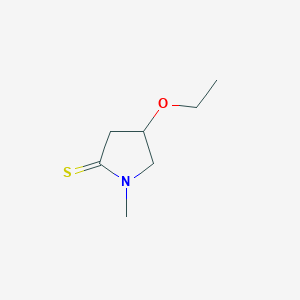
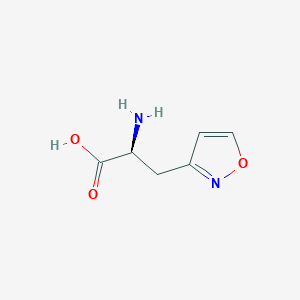

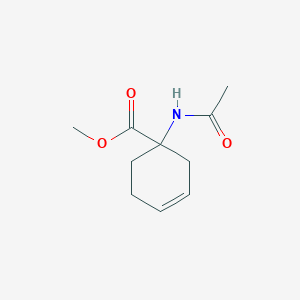
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)

